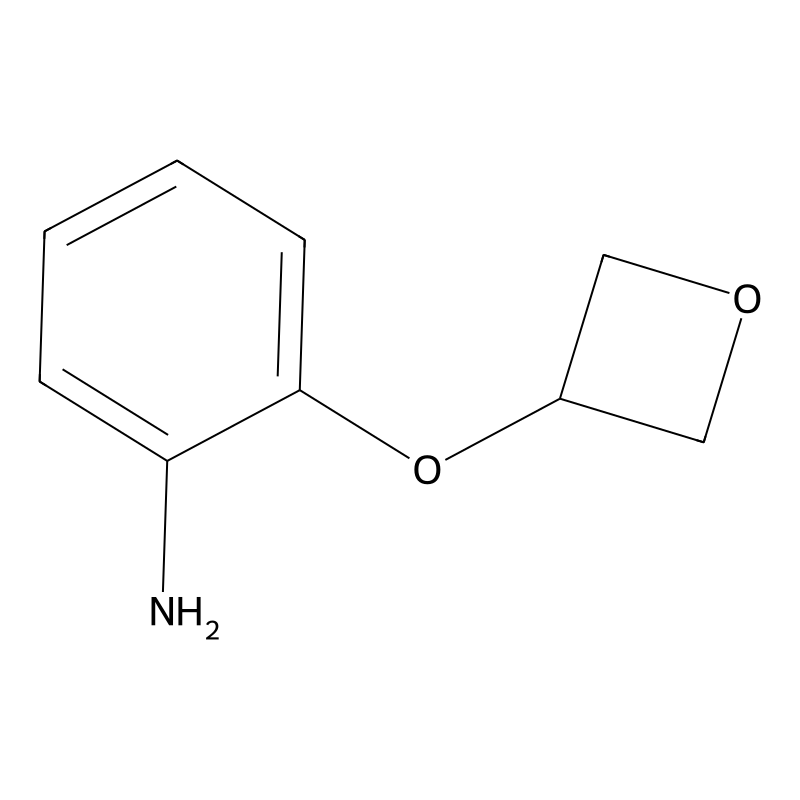2-(Oxetan-3-yloxy)aniline

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Medicinal Chemistry:
- Drug Discovery: Studies suggest 2-(Oxetan-3-yloxy)aniline derivatives may possess anti-cancer properties. A 2012 study published in the European Journal of Medicinal Chemistry identified several derivatives exhibiting promising in vitro cytotoxicity against various cancer cell lines []. Further research is needed to evaluate their in vivo efficacy and safety.
Material Science:
- Polymer Synthesis: 2-(Oxetan-3-yloxy)aniline can be employed as a monomer for the synthesis of functional polymers. A 2018 publication in Polymer Chemistry demonstrated the use of this compound in the preparation of cationic poly(oxetanes) with potential applications in drug delivery and gene transfection [].
2-(Oxetan-3-yloxy)aniline is an organic compound characterized by the presence of an oxetane ring linked to an aniline structure. Its chemical formula is C10H13NO2, and it is identified by the CAS number 1349717-13-0. The compound features a hydroxyl group attached to the oxetane, which contributes to its chemical reactivity and potential applications in various fields, particularly in medicinal chemistry and materials science. This compound is typically used for research and development purposes, with no significant ecological data available regarding its environmental impact .
- Substitution Reactions: The aniline moiety can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents at the aromatic ring.
- Oxidation: The compound may be oxidized to form N-oxides or other oxidized derivatives, depending on the reagents used.
- Reduction: Under reducing conditions, it can yield corresponding amines or other reduced forms .
These reactions are crucial for modifying the compound's properties and enhancing its biological or chemical activity.
Synthesis of 2-(Oxetan-3-yloxy)aniline can be achieved through several methods:
- Direct Alkylation: Aniline can be alkylated with an appropriate oxetane derivative under basic conditions.
- Ring Opening Reactions: Oxetane derivatives can undergo nucleophilic attack by aniline, resulting in the formation of 2-(Oxetan-3-yloxy)aniline.
- Functional Group Transformations: Existing aniline derivatives can be modified through functional group transformations to introduce the oxetane moiety .
These methods highlight the versatility in synthesizing this compound for various applications.
2-(Oxetan-3-yloxy)aniline has potential applications in:
- Medicinal Chemistry: As a building block for developing pharmaceuticals due to its unique structural features that may confer desirable biological activities.
- Materials Science: In the formulation of polymers or coatings where enhanced mechanical properties or stability are required.
- Research: Used in studies focused on organic synthesis or as a precursor for more complex molecules .
Several compounds share structural similarities with 2-(Oxetan-3-yloxy)aniline. A comparison of these compounds highlights their unique characteristics:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 2-Methyl-4-(oxetan-3-yloxy)aniline | 1435954-31-6 | Methyl substitution enhances lipophilicity |
| 2-Fluoro-6-(oxetan-3-yloxy)aniline | 1349718-65-5 | Fluorine substitution may alter electronic properties |
| 3-Fluoro-4-(oxetan-3-yloxy)aniline | 63557608 | Different position of fluorine affects reactivity |
| 3-(oxetan-3-yloxy)aniline | 1447962-24-4 | Lacks methyl or halogen substituents |
These compounds illustrate variations in substituents that can significantly influence their chemical reactivity and biological activity. The uniqueness of 2-(Oxetan-3-yloxy)aniline lies in its specific combination of functional groups and structural features that may lead to distinct properties compared to its analogs .








